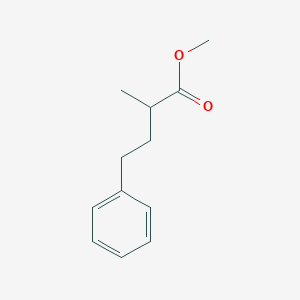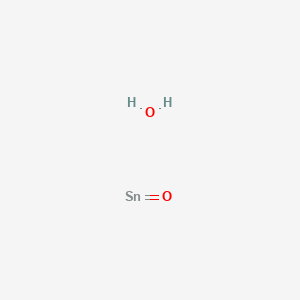
lambda~2~-Stannanone--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lambda~2~-Stannanone–water (1/1): is a unique organotin compound that has garnered interest in various scientific fields due to its distinctive chemical properties and potential applications. This compound consists of a stannanone moiety coordinated with a water molecule in a 1:1 ratio, which influences its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-Stannanone–water (1/1) typically involves the reaction of organotin precursors with water under controlled conditions. One common method includes the hydrolysis of organotin chlorides in the presence of a suitable base, leading to the formation of the stannanone-water complex. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of lambda2-Stannanone–water (1/1) often employs large-scale hydrolysis processes, utilizing automated reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Lambda2-Stannanone–water (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the stannanone moiety to lower oxidation state tin species.
Substitution: The water molecule in the complex can be substituted by other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligands like phosphines and amines can replace the water molecule under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state tin oxides.
Reduction: Lower oxidation state tin hydrides.
Substitution: Various organotin complexes with different ligands.
Aplicaciones Científicas De Investigación
Lambda~2~-Stannanone–water (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of lambda2-Stannanone–water (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, while its anticancer properties are linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Lambda~2~-Stannanone–water (1/1) can be compared with other organotin compounds, such as:
Tetramethyltin: Unlike lambda2-Stannanone–water (1/1), tetramethyltin lacks the coordinated water molecule, resulting in different reactivity and applications.
Tributyltin oxide: This compound is widely used as a biocide but has different environmental and toxicological profiles compared to lambda2-Stannanone–water (1/1).
Dibutyltin dilaurate: Commonly used as a catalyst in polymer production, it differs in its coordination environment and catalytic properties.
Lambda~2~-Stannanone–water (1/1) stands out due to its unique coordination with water, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
39321-14-7 |
|---|---|
Fórmula molecular |
H2O2Sn |
Peso molecular |
152.72 g/mol |
Nombre IUPAC |
oxotin;hydrate |
InChI |
InChI=1S/H2O.O.Sn/h1H2;; |
Clave InChI |
LCLMKSPTPNBUGU-UHFFFAOYSA-N |
SMILES canónico |
O.O=[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


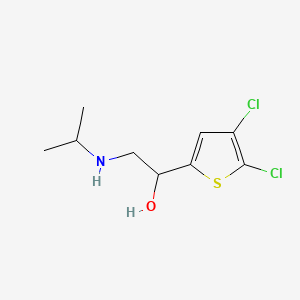

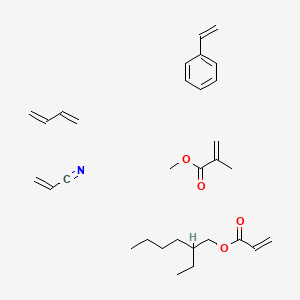
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
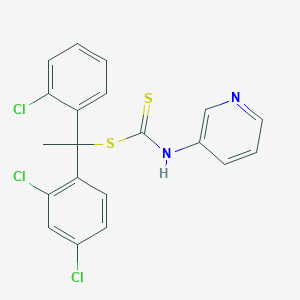






![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
